molecular formula C24H31N3O5 B018984 N,N-Diacetoxyethyl 9,10-dihydrolysergic acid amide CAS No. 109002-91-7

N,N-Diacetoxyethyl 9,10-dihydrolysergic acid amide

Cat. No. B018984
M. Wt: 441.5 g/mol
InChI Key: LXWNLFQDQZPCPP-HCNFZCTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diacetoxyethyl 9,10-dihydrolysergic acid amide, commonly known as ALD-52, is a synthetic psychedelic drug that belongs to the lysergamide family. It is a derivative of LSD, which is a well-known psychedelic drug that has been used for recreational purposes. ALD-52 is known for its ability to induce altered states of consciousness, which has made it a subject of scientific research.

Mechanism Of Action

ALD-52 acts on the serotonin 2A receptor, which is a G protein-coupled receptor that is primarily located in the prefrontal cortex. Activation of this receptor leads to an increase in the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood, cognition, and perception. ALD-52 also affects the default mode network, which is a network of brain regions that is active when the mind is at rest. This network is thought to be involved in self-referential thinking, introspection, and the sense of self.

Biochemical And Physiological Effects

ALD-52 induces a range of subjective effects, including altered perception, changes in thought patterns, and changes in mood. It has been reported to induce mystical experiences, which are characterized by a sense of unity, transcendence, and ineffability. ALD-52 has also been shown to increase creativity, openness, and empathy. Physiologically, ALD-52 increases heart rate, blood pressure, and body temperature. It also increases the release of cortisol, which is a stress hormone.

Advantages And Limitations For Lab Experiments

One advantage of using ALD-52 in lab experiments is that it is easier to synthesize than LSD, which is a controlled substance. ALD-52 is also less potent than LSD, which makes it easier to control the dose. However, ALD-52 is still a potent drug that can induce powerful subjective effects, which can be difficult to control in a lab setting. Additionally, the effects of ALD-52 are highly variable between individuals, which can make it difficult to draw general conclusions from research studies.

Future Directions

There are several future directions for research on ALD-52. One area of interest is the use of ALD-52 in psychotherapy. Preliminary studies have shown that psychedelics such as LSD and psilocybin can be effective in treating depression, anxiety, and addiction. ALD-52 may have similar therapeutic potential. Another area of interest is the study of the long-term effects of ALD-52 on the brain and behavior. It is currently unclear whether the effects of ALD-52 are permanent or whether they fade over time. Finally, more research is needed to understand the mechanisms underlying the subjective effects of ALD-52. By understanding how ALD-52 affects the brain, we may be able to develop new treatments for mental illness and other conditions.

Synthesis Methods

ALD-52 is synthesized by the acetylation of LSD with acetic anhydride and pyridine. The resulting product is then purified through chromatography. The chemical structure of ALD-52 is very similar to LSD, with the only difference being the presence of an acetyl group on the nitrogen atom of the diethylamide moiety.

Scientific Research Applications

ALD-52 has been used in scientific research to study its effects on the brain and behavior. It has been used as a tool to investigate the serotonin system, which is involved in mood regulation, cognition, and perception. ALD-52 has also been used to study the effects of psychedelics on creativity, spirituality, and personal growth.

properties

CAS RN

109002-91-7

Product Name

N,N-Diacetoxyethyl 9,10-dihydrolysergic acid amide

Molecular Formula

C24H31N3O5

Molecular Weight

441.5 g/mol

IUPAC Name

2-[2-acetyloxyethyl-[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]amino]ethyl acetate

InChI

InChI=1S/C24H31N3O5/c1-15(28)31-9-7-27(8-10-32-16(2)29)24(30)18-11-20-19-5-4-6-21-23(19)17(13-25-21)12-22(20)26(3)14-18/h4-6,13,18,20,22,25H,7-12,14H2,1-3H3/t18-,20?,22-/m1/s1

InChI Key

LXWNLFQDQZPCPP-HCNFZCTASA-N

Isomeric SMILES

CC(=O)OCCN(CCOC(=O)C)C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C

SMILES

CC(=O)OCCN(CCOC(=O)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C

synonyms

AWD 52-39
AWD-52-39
N,N-diacetoxyethyl 9,10-dihydrolysergic acid amide

Origin of Product

United States

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